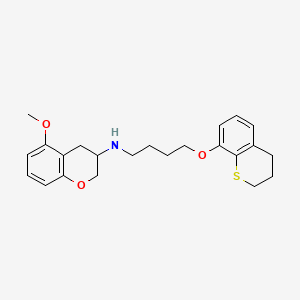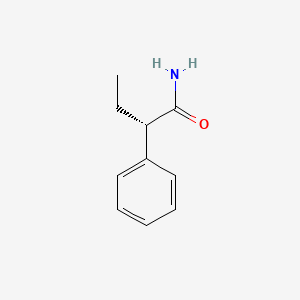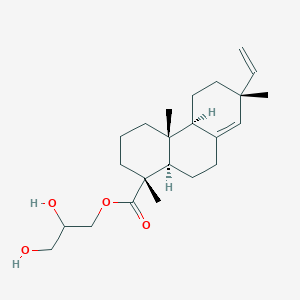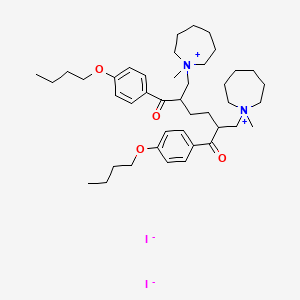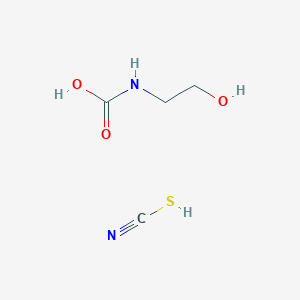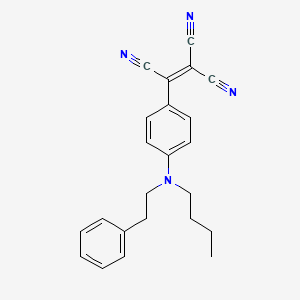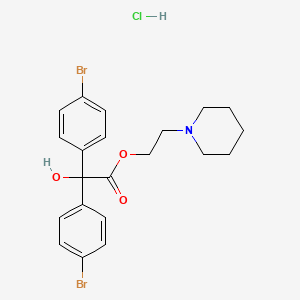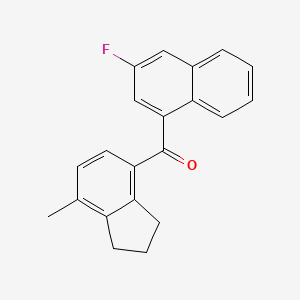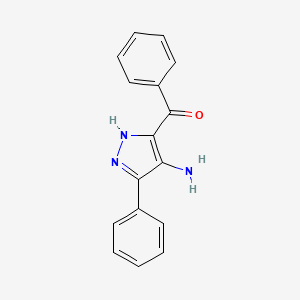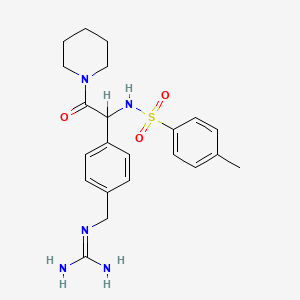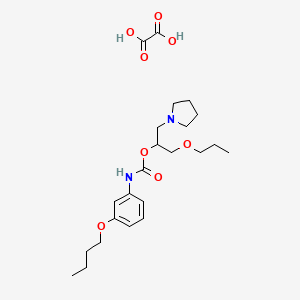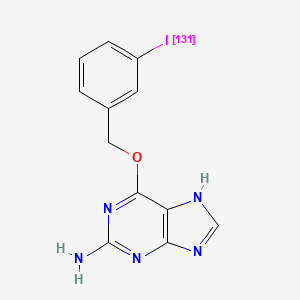
O(6)-(3-Iodobenzyl)guanine I-131
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O(6)-(3-Iodobenzyl)guanine I-131 is a radiopharmaceutical compound that combines the properties of O(6)-(3-Iodobenzyl)guanine with the radioactive isotope Iodine-131. This compound is primarily used in the field of nuclear medicine for diagnostic and therapeutic purposes, particularly in the treatment of certain types of cancer. The radioactive iodine component allows for targeted radiation therapy, while the guanine derivative aids in the selective targeting of cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O(6)-(3-Iodobenzyl)guanine I-131 typically involves the iodination of a benzylguanine precursor. The process begins with the preparation of O(6)-(3-Iodobenzyl)guanine, which is then labeled with Iodine-131. The iodination reaction is usually carried out under mild conditions to ensure the stability of the compound. Common reagents used in this process include iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing the production of unwanted by-products. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product to ensure its suitability for medical applications .
Analyse Chemischer Reaktionen
Types of Reactions
O(6)-(3-Iodobenzyl)guanine I-131 undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the iodine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions may produce iodinated by-products .
Wissenschaftliche Forschungsanwendungen
O(6)-(3-Iodobenzyl)guanine I-131 has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeling agent for studying molecular interactions and reaction mechanisms.
Biology: Employed in the investigation of DNA repair mechanisms and the role of guanine derivatives in cellular processes.
Medicine: Primarily used in the treatment of neuroendocrine tumors, thyroid cancer, and other malignancies that take up iodine. .
Wirkmechanismus
The mechanism of action of O(6)-(3-Iodobenzyl)guanine I-131 involves the selective uptake of the compound by cancer cells, followed by the emission of beta particles from the radioactive iodine. These beta particles cause localized damage to the DNA of the cancer cells, leading to cell death. The guanine derivative component enhances the selectivity of the compound for cancer cells, thereby minimizing damage to healthy tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metaiodobenzylguanidine (MIBG): Another radiopharmaceutical that targets neuroendocrine tumors and is labeled with Iodine-131.
Iodine-123 Labeled Compounds: Used primarily for diagnostic imaging due to their lower radiation dose compared to Iodine-131
Uniqueness
O(6)-(3-Iodobenzyl)guanine I-131 is unique in its combination of a guanine derivative with radioactive iodine, providing both diagnostic and therapeutic capabilities. Its selective targeting of cancer cells and the potent beta emission from Iodine-131 make it particularly effective for treating certain types of cancer .
Eigenschaften
CAS-Nummer |
321195-50-0 |
|---|---|
Molekularformel |
C12H10IN5O |
Molekulargewicht |
371.15 g/mol |
IUPAC-Name |
6-[(3-(131I)iodanylphenyl)methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10IN5O/c13-8-3-1-2-7(4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18)/i13+4 |
InChI-Schlüssel |
IRRAGWYGQHFFCC-IQTOPCCNSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[131I])COC2=NC(=NC3=C2NC=N3)N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)COC2=NC(=NC3=C2NC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



